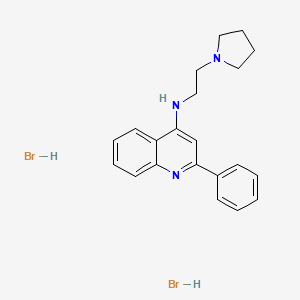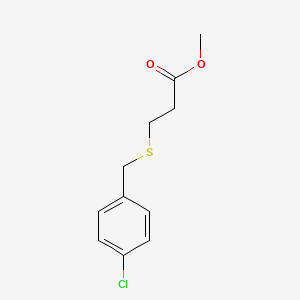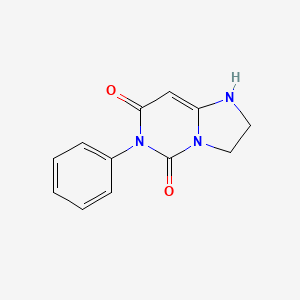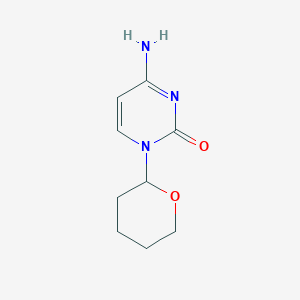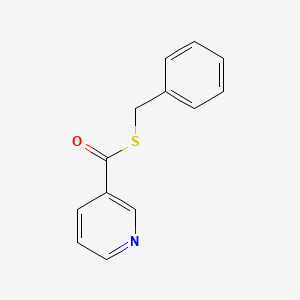
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid is a complex organic compound with the molecular formula C9H13N3O4 This compound is characterized by its pyrimidine ring structure, which is substituted with amino and hydroxyl groups, and a propylpentanoic acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine derivative under acidic conditions.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective nitration and subsequent reduction reactions.
Attachment of the Propylpentanoic Acid Side Chain: The side chain is attached via an alkylation reaction using a suitable alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 5-(4-Amino-2,6-dihydroxy-5-pyrimidinyl)pentanoic acid
- 5-(1-Amino-2,4-dihydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)pentanoic acid
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(1-naphthyl)pentanoic acid
Uniqueness
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a propylpentanoic acid side chain. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
79333-31-6 |
|---|---|
分子式 |
C12H19N3O4 |
分子量 |
269.30 g/mol |
IUPAC名 |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-propylpentanoic acid |
InChI |
InChI=1S/C12H19N3O4/c1-2-4-7(11(18)19)5-3-6-8-9(16)14-12(13)15-10(8)17/h7H,2-6H2,1H3,(H,18,19)(H4,13,14,15,16,17) |
InChIキー |
HRBUOJWEUDYCSY-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCCC1=C(N=C(NC1=O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)
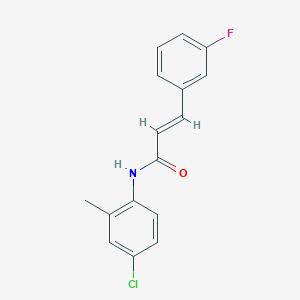
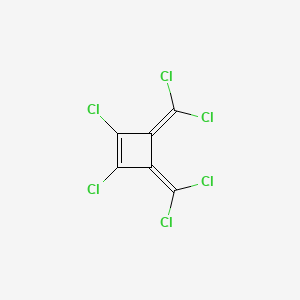
![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)


